molecular formula C10H20O2 B1250022 1alpha,3alpha,4beta-p-Menthane-3,8-diol

1alpha,3alpha,4beta-p-Menthane-3,8-diol

Cat. No.: B1250022
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Monoterpenoid Chemistry

1alpha,3alpha,4beta-p-Menthane-3,8-diol belongs to the p-menthane (B155814) class of monoterpenoids. nih.gov Monoterpenoids are a large family of natural products derived from two isoprene (B109036) units, resulting in a C10 carbon skeleton. nih.gov The core structure is the p-menthane backbone, which is a cyclohexane (B81311) ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.

The defining characteristic of p-Menthane-3,8-diol (B45773) is the presence of two hydroxyl (-OH) groups, making it a diol. wikipedia.org These hydroxyl groups are located at the C-3 and C-8 positions of the p-menthane structure. chemicalbook.com The precise spatial orientation (stereochemistry) of the groups attached to the cyclohexane ring—specifically at carbons 1, 3, and 4—determines the specific isomer, such as the 1alpha,3alpha,4beta configuration.

The synthesis of PMD is a notable topic in green chemistry. It is commonly synthesized via the Prins reaction of citronellal (B1669106), a major component of citronella oil. wikipedia.orgrsc.org This acid-catalyzed cyclization of citronellal is an efficient method for producing PMD. google.comnih.gov Research has explored various catalysts to optimize this reaction, including sustainable carbon acid catalysts derived from lignin (B12514952), which have shown high conversion rates of citronellal to PMD. rsc.org

Table 1: Chemical and Physical Properties of p-Menthane-3,8-diol (Data represents the general compound, as specific data for the 1alpha,3alpha,4beta isomer is not readily available)

Property Value Source
Chemical Formula C₁₀H₂₀O₂ wikipedia.orgnih.gov
Molar Mass 172.268 g·mol⁻¹ wikipedia.orgnih.gov
Classification Monoterpenoid, Diol wikipedia.orgnih.gov
Appearance Colorless solid wikipedia.org
IUPAC Name 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexan-1-ol wikipedia.org
CAS Number 42822-86-6 wikipedia.orgnih.gov

Historical and Contemporary Significance in Natural Product Studies

The study of p-Menthane-3,8-diol has both historical roots and significant modern applications, primarily centered on its biological activity.

Historical Context: The insect repellent properties of PMD were first discovered by the chemical industry in the 1960s. wikipedia.org It occurs naturally in the essential oil of the leaves of Corymbia citriodora (formerly Eucalyptus citriodora), a tree native to Australia. wikipedia.org However, the natural concentration of PMD in the unprocessed oil is very low, typically only 1-2%. wikipedia.org This led to the development of refining processes to concentrate the PMD content from the essential oil, creating a product known as "Oil of Lemon Eucalyptus" (OLE), which can contain up to 70% PMD. wikipedia.org

Contemporary Significance: In recent decades, PMD has gained prominence as a natural and effective alternative to synthetic insect repellents like DEET (N,N-diethyl-meta-toluamide). rsc.orgnih.gov Its efficacy has been substantiated in numerous studies, and it is one of the few plant-based repellents endorsed by the U.S. Centers for Disease Control and Prevention (CDC) for protection against mosquitoes. nih.govresearchgate.net

The contemporary significance of PMD is highlighted by its registration and regulation as a biopesticide. epa.gov It has been notified under the European Biocidal Products Directive and is registered with regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency. wikipedia.orgchemicalbook.com These registrations are for products containing a mixture of the cis and trans isomers of p-Menthane-3,8-diol. epa.gov

Modern research continues to explore PMD, focusing on several key areas:

Synthesis Optimization: Developing more efficient and environmentally friendly synthesis methods, such as using solid acid catalysts or solvent-free systems. rsc.orgnih.gov

Formulation Technology: Creating advanced formulations to enhance its longevity and performance as a repellent. researchgate.netnih.gov

Pharmacophore Modeling: Using computational studies to understand the structure-activity relationship of PMD and its derivatives to design even more effective repellent compounds. nih.gov

The compound is also a constituent of other natural sources, including the roots of Litsea cubeba (mountain pepper). chemicalbook.com Its presence in multiple plant species underscores its role as a significant natural product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1S,2S,5S)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

LMXFTMYMHGYJEI-CIUDSAMLSA-N

SMILES

CC1CCC(C(C1)O)C(C)(C)O

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Origin of Product

United States

Stereochemical Investigations of P Menthane 3,8 Diol

Elucidation of Specific Stereoisomers and Their Natural Occurrence Profiles

p-Menthane-3,8-diol (B45773) (PMD) is most famously derived from the essential oil of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora). wikipedia.orgbioone.org While the crude essential oil contains only small amounts of PMD (around 1-2%), a refinement process, which involves the acid-catalyzed cyclization of citronellal (B1669106), significantly increases the PMD content to 64% or more. wikipedia.orgchemicalbook.com This refined product, known as Oil of Lemon Eucalyptus (OLE), consists of a mixture of cis and trans isomers. wikipedia.org

Research has identified four primary stereoisomers that constitute the naturally derived and synthetically prepared PMD. bioone.orge3s-conferences.org These are the enantiomeric pairs of the cis and trans diastereomers. Specifically, these have been identified as (+)-trans-p-menthane-3,8-diol, (-)-trans-p-menthane-3,8-diol, (+)-cis-p-menthane-3,8-diol, and (-)-cis-p-menthane-3,8-diol. bioone.org While C. citriodora is the principal source, PMD has also been identified as a constituent in other plants, such as the roots of Litsea cubeba (mountain pepper), and is found in some fruits. chemicalbook.com

Table 1: Natural Occurrence and Stereoisomers of p-Menthane-3,8-diol

Stereoisomer Natural Source(s) Typical Composition
Mixture of (±)-cis and (±)-trans isomers Refined oil of Corymbia citriodora Contains at least 64% PMD. chemicalbook.com Commercial formulations often have a cis:trans ratio of approximately 2:1. e3s-conferences.org
(1R)-(+)-cis-PMD Synthesized from enantiopure citronellal for research. nih.gov Found in mixtures from C. citriodora. Identified as the most active repellent isomer against Aedes albopictus. nih.gov
(1S)-(-)-cis-PMD Synthesized from enantiopure citronellal for research. nih.gov Found in mixtures from C. citriodora. Shows lower repellent activity than its (1R)-(+) enantiomer. nih.gov
(+)-trans-p-menthane-3,8-diol Found in extracts of C. citriodora. bioone.org One of the four main isomers present in the natural product. bioone.org
(-)-trans-p-menthane-3,8-diol Found in extracts of C. citriodora. bioone.org One of the four main isomers present in the natural product. bioone.org
General PMD Roots of Litsea cubeba, various fruits Presence noted, but specific isomer ratios are not typically detailed. chemicalbook.com

Advanced Stereochemical Assignment Methodologies for p-Menthane-3,8-diol

The precise determination of the three-dimensional structure of p-menthane-3,8-diol isomers relies on a suite of advanced analytical techniques. These methodologies are essential for distinguishing between the closely related stereoisomers and understanding their individual properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structural connectivity and stereochemistry of the PMD isomers. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), researchers can determine the relative orientation of the substituents on the cyclohexane (B81311) ring. This allows for the definitive assignment of cis and trans configurations. e3s-conferences.org

X-ray Diffraction Analysis: For isomers that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of their absolute and relative stereochemistry. This technique maps the precise coordinates of each atom in the crystal lattice, offering a detailed three-dimensional model of the molecule. Studies have used X-ray diffraction to highlight differences in the hydrogen-bonding patterns between cis and trans isomers, which is a direct consequence of their conformational differences. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For PMD, the characteristic broad absorption band of the hydroxyl (-OH) groups is a key feature. Subtle differences in the position and shape of this band between isomers can provide clues about the extent and nature of intramolecular and intermolecular hydrogen bonding, which in turn is influenced by the stereochemistry. e3s-conferences.org

Chromatographic Methods: Techniques such as thin-layer chromatography (TLC) and column chromatography are fundamental for the separation of the different isomers from a mixture. e3s-conferences.org By using appropriate stationary and mobile phases, the cis and trans diastereomers can be isolated, allowing for their individual analysis by spectroscopic methods.

Table 2: Methodologies for Stereochemical Assignment of p-Menthane-3,8-diol

Methodology Application Key Findings
NMR Spectroscopy (¹H, ¹³C, NOE) Structural elucidation and assignment of relative stereochemistry. Differentiates between cis and trans isomers by analyzing proton and carbon environments and spatial proximities. e3s-conferences.org
X-ray Diffraction Determination of absolute and relative stereochemistry in solid state. Provides definitive 3D structure and reveals differences in intermolecular hydrogen-bonding networks between isomers. nih.gov
Infrared (IR) Spectroscopy Functional group analysis and hydrogen bonding investigation. Identifies hydroxyl groups and provides information on conformational differences through variations in O-H stretching frequencies. e3s-conferences.org
Column Chromatography Separation of stereoisomers. Enables the isolation of pure cis and trans diastereomers from reaction mixtures for further analysis. e3s-conferences.org

Conformational Analysis and Its Implications for Research

The spatial arrangement of atoms in the p-menthane-3,8-diol isomers, or their conformation, has profound implications for their physical properties and biological activity. The cyclohexane ring typically adopts a stable chair conformation, where bulky substituents prefer to occupy equatorial positions to minimize steric strain.

A key aspect of PMD synthesis via the acid-catalyzed cyclization of citronellal is the competition between kinetic and thermodynamic control. nih.gov

Kinetic Product: The cis-PMD isomer is the kinetic product, meaning it is formed faster at lower temperatures because the transition state leading to its formation has a lower activation energy. nih.govlibretexts.org

Thermodynamic Product: The trans-PMD isomer is the thermodynamic product. It is more stable, and its formation is favored under conditions of equilibrium, such as higher temperatures, which allow the initial kinetic product to revert and form the more stable trans isomer. nih.govmasterorganicchemistry.com

This stereochemical outcome directly influences the physical properties of the resulting mixture. For instance, pure isomers of PMD tend to be solids with relatively high melting points. However, research has shown that a specific mixture of cis and trans isomers, particularly a weight ratio between 55:45 and 45:55, can remain liquid even at low temperatures, preventing crystallization. google.com This is a critical property for the formulation of liquid products.

Furthermore, conformational analysis is directly linked to the compound's primary application as an insect repellent. Studies investigating the repellent activity of individual, stereochemically pure isomers against the mosquito Aedes albopictus have demonstrated that the (1R)-(+)-cis-PMD isomer exhibits the highest repellency. nih.gov The other isomers, including (1S)-(-)-cis-PMD and the trans isomers, were found to be less effective. nih.gov This highlights that the specific three-dimensional shape of the molecule and the orientation of its hydroxyl groups are critical for its interaction with olfactory receptors in insects.

Phytochemical Isolation and Advanced Purification Methodologies

Strategies for Extracting 1alpha,3alpha,4beta-p-Menthane-3,8-diol from Botanical Sources

The primary botanical source for p-menthane-3,8-diol (B45773) is the essential oil derived from the leaves of Corymbia citriodora. However, the essential oil itself contains only minor amounts of PMD, typically around 1-2%. rsc.org The principal constituent of the oil is citronellal (B1669106), which serves as the precursor for the synthesis of PMD. Therefore, the extraction process is twofold: first, the extraction of citronellal-rich essential oil, followed by the conversion of citronellal to PMD.

Several methods are employed for the extraction of the essential oil from C. citriodora leaves, with hydro-distillation and steam distillation being the most common. acs.orggoogle.com In hydro-distillation, the plant material is submerged in water and boiled. The resulting steam, carrying the volatile essential oil components, is condensed and collected. The oil is then separated from the aqueous layer. Steam distillation is a similar process, but the steam is generated externally and passed through the plant material.

Research has shown that the yield and composition of the extracted essential oil can be influenced by various factors. For instance, a study on the steam and water distillation of E. citriodora leaves reported an average essential oil yield of 2.3%. google.com Another method involves the fermentation of the leaves prior to distillation, which has been suggested to improve the extraction rates of both the volatile oil and the subsequent yield of 3,8-diol. researchgate.net The use of a sodium chloride-containing steam distillation has also been proposed to enhance the extraction process. researchgate.net

Once the citronellal-rich essential oil is obtained, it undergoes an acid-catalyzed cyclization and hydration reaction to convert citronellal into p-menthane-3,8-diol. This is a critical step as it significantly increases the concentration of PMD. Studies have investigated the use of various acids, including sulfuric acid and citric acid, to facilitate this conversion. google.com The reaction conditions, such as temperature and reaction time, are carefully controlled to maximize the yield of PMD and minimize the formation of byproducts. For example, treating the essential oil with a 0.25% sulfuric acid solution at 50°C for 5 hours has been shown to be effective. google.com

Table 1: Comparison of Extraction and Conversion Methods
MethodKey ParametersReported Yield/EfficiencyReference
Hydro-distillationFresh leaves, complete extraction- acs.org
Steam Distillation with FermentationFermented leaves, sodium chlorideImproved extraction rates researchgate.net
Acid-Catalyzed Conversion (H₂SO₄)0.25% H₂SO₄, 50°C, 5 hours96.38% PMD purity google.com
Acid-Catalyzed Conversion (Citric Acid)Aqueous medium, two-phase system82% conversion of (+)-citronellal google.com

Chromatographic Techniques for High-Purity Isomer Separation in Research

p-Menthane-3,8-diol has three chiral centers, resulting in eight possible stereoisomers. The separation of these isomers is crucial for research purposes, as their biological activities can differ significantly. Column chromatography is a widely used technique for the separation of the cis and trans isomers of PMD. researchgate.netmt.com

In a typical procedure, the crude PMD mixture obtained after the conversion of citronellal is subjected to silica (B1680970) gel column chromatography. researchgate.netmt.com The choice of the mobile phase is critical for achieving good separation. A common solvent system used is a mixture of n-hexane and ethyl acetate. e3s-conferences.org By carefully collecting the fractions eluted from the column, it is possible to separate the cis and trans isomers. For instance, one study reported the collection of purified cis-PMD fractions and purified trans-PMD fractions, which were then concentrated to yield the separated isomers. researchgate.net

For the analysis and separation of enantiomers, more advanced techniques such as chiral gas chromatography-mass spectrometry (GC-MS) are employed. e3s-conferences.org Chiral columns are specifically designed to interact differently with enantiomers, allowing for their separation and quantification. This is particularly important for isolating specific stereoisomers like this compound. Research has demonstrated the use of chiral GC to analyze the stereoisomeric composition of PMD synthesized from enantiopure citronellal. e3s-conferences.org

Table 2: Chromatographic Separation of p-Menthane-3,8-diol Isomers
TechniqueStationary PhaseMobile Phase/ConditionsOutcomeReference
Silica Gel Column ChromatographySilica geln-hexane:ethyl acetateSeparation of cis and trans isomers researchgate.nete3s-conferences.org
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral column-Separation and analysis of all four stereoisomers e3s-conferences.org

Optimization of Crystallization and Recrystallization Protocols for Isomer Enrichment

Crystallization is a key step in the purification of p-menthane-3,8-diol, primarily aimed at removing impurities and obtaining a high-purity product. The process typically follows the extraction and conversion steps. After the reaction mixture is neutralized and extracted with a suitable solvent, the extract is cooled to induce crystallization.

The choice of solvent is a critical parameter in the optimization of crystallization. Aliphatic hydrocarbons, particularly n-heptane, have been shown to be effective for the crystallization of PMD. google.com The purity of the final product is significantly influenced by the crystallization conditions. For instance, a patented method describes the extraction of the reaction product with an aliphatic hydrocarbon solvent followed by cooling to -10°C or less to crystallize the p-menthane-3,8-diol, resulting in a high-purity product. google.com

For the specific enrichment of one isomer, such as this compound, fractional crystallization would be the more appropriate technique. This method relies on the slight differences in solubility of the different isomers in a particular solvent at a given temperature. By carefully controlling the cooling rate and temperature, it is possible to selectively crystallize one isomer out of the solution, thereby enriching it in the solid phase. While detailed protocols for the fractional crystallization of specific PMD stereoisomers are not extensively published in readily available literature, the principles of this technique are well-established in separating isomers of other compounds. Further research focusing on the solubility curves of individual PMD isomers in various solvents would be necessary to develop optimized fractional crystallization protocols for the targeted enrichment of the 1alpha,3alpha,4beta isomer.

Table 3: Parameters in Crystallization of p-Menthane-3,8-diol
ParameterCondition/SolventEffectReference
Solventn-heptaneEffective for high-purity crystallization google.com
Temperature-10°C or lessInduces crystallization for purification google.com
Isomer Ratio (cis:trans)~55:45 to 45:55Prevents crystal precipitation in liquid formulations google.com

Synthetic Pathways and Stereocontrolled Approaches to P Menthane 3,8 Diol

Total Synthesis Strategies from Acyclic Precursors, including Citronellal (B1669106)

The primary and most commercially viable route to p-menthane-3,8-diol (B45773) originates from the acyclic monoterpenoid aldehyde, citronellal. nih.govresearchgate.net Citronellal is readily available from both natural sources, such as the essential oil of Corymbia citriodora (lemon eucalyptus), and through synthetic production. wikipedia.orge3s-conferences.orgresearchgate.net The fundamental transformation involves an acid-catalyzed intramolecular cyclization coupled with hydration. nih.gov

Acid-Catalyzed Cyclization and Hydration Reaction Mechanisms

The conversion of citronellal to p-menthane-3,8-diol in an acidic aqueous medium is a well-studied process that proceeds via a Prins-type cyclization mechanism. researchgate.net The reaction pathway is generally understood to occur through two principal mechanistic routes.

The most commonly cited pathway involves a two-step sequence:

Isomerization to Isopulegol (B1217435) : The process is initiated by the protonation of the aldehyde group of citronellal, which facilitates an ene-reaction or intramolecular electrophilic attack, leading to the cyclization and formation of isopulegol isomers as key intermediates. psu.edu

Hydration of Isopulegol : The isopulegol intermediate is subsequently hydrated across its double bond, following Markovnikov's rule, to yield the final p-menthane-3,8-diol product. psu.edu This hydration step has been identified as a reversible reaction. psu.edursc.orgfao.org

An alternative mechanism, known as the carbocation-hydration pathway , can also occur. In this route, the initial protonation of the aldehyde is followed by cyclization to form a tertiary carbocation. This carbocation is then directly attacked by a water molecule to form p-menthane-3,8-diol without the formation of an isopulegol intermediate. researchgate.netrsc.org Studies have shown that the dominance of one pathway over the other is heavily influenced by the nature of the acid catalyst used; weaker acid catalysts tend to favor the direct carbocation-hydration route. researchgate.netrsc.org

Investigation of Catalytic Systems and Their Influence on Stereoisomer Distribution

Mineral Acids : Sulfuric acid is a commonly used and effective catalyst. researchgate.netacs.org Its concentration and the reaction temperature are key parameters in controlling the reaction outcome. Studies using sulfuric acid have reported achieving a mixture of cis and trans isomers, with one patent indicating a cis/trans ratio of 64.9/35.1. google.com

Organic Acids : Weaker acids like citric acid have been employed as a greener alternative to strong mineral acids. In one example, a 7% citric acid solution in a biphasic system with Eucalyptus citriodora oil (rich in (+)-citronellal) resulted in 82% conversion and 80% selectivity for PMD. researchgate.net

Heterogeneous Catalysts : Lignin-derived carbon acid catalysts have been developed as a sustainable option. These solid acids, particularly when derived from alkaline lignin (B12514952) pyrolyzed at 500°C, showed high activity, achieving 97% citronellal conversion and 86% PMD yield in water. researchgate.netrsc.org Notably, catalysts with weaker acid sites favored the formation of PMD, whereas those with stronger acid sites tended to yield more of the isopulegol intermediate. rsc.org

The stereochemical outcome is a direct consequence of the reaction kinetics and thermodynamics. It has been established that cis-PMD is the kinetically controlled product, forming faster, while trans-PMD is the thermodynamically more stable product. researchgate.netnih.gov Therefore, reaction conditions such as time, temperature, and catalyst acidity can be tuned to favor one isomer over the other.

Diastereoselective and Enantioselective Synthesis Research

Controlling the stereochemistry during the synthesis of p-menthane-3,8-diol is a significant area of research, as different stereoisomers can exhibit varying properties. With three chiral centers, there are eight possible stereoisomers. Research has focused on methods to selectively synthesize specific diastereomers and enantiomers.

A key finding in this area is the development of a diastereodivergent synthesis method starting from enantiopure citronellal. researchgate.netnih.gov This approach allows for the targeted synthesis of each of the PMD diastereoisomers. The study confirmed that the formation of cis-PMD is under kinetic control, meaning it is the faster-forming product, while the trans-PMD isomer is the product of thermodynamic control, indicating it is the more stable of the two. researchgate.netnih.gov This knowledge allows for reaction conditions to be tailored to favor the desired diastereomer.

Separation of the synthesized isomers is also a critical aspect. Techniques such as column chromatography on silica (B1680970) gel have been successfully used to isolate the individual cis and trans isomers from the reaction mixture for structural analysis by NMR and IR spectroscopy and for further study. e3s-conferences.orgresearchgate.net Moreover, X-ray diffraction analysis of the separated crystals has provided detailed insights into the different hydrogen-bonding patterns between the cis and trans isomers. nih.gov While not applied directly to PMD, enzymatic methods, such as lipase-mediated resolution, have proven effective for the stereoselective separation of related p-menthane (B155814) structures like isopulegol, suggesting a potential avenue for the enantioselective resolution of PMD isomers. mdpi.com

Development of Sustainable and Green Chemistry Approaches for p-Menthane-3,8-diol Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing p-menthane-3,8-diol. These approaches aim to replace hazardous reagents, reduce waste, and utilize renewable resources.

A prominent example is the use of lignin-derived carbon acid catalysts . These solid, heterogeneous catalysts are synthesized from alkaline lignin, a low-cost, abundant waste product from the paper and pulp industry. researchgate.netrsc.org They offer high catalytic activity for the cyclization of citronellal in water, an environmentally benign solvent. A key advantage is their reusability; studies have shown that the catalyst can be recovered and reused for multiple reaction cycles with only a slight decrease in activity. rsc.org

Another innovative green approach is the use of a carbon dioxide-water (CO₂-H₂O) system . psu.edursc.org In this method, compressed CO₂ dissolves in water to form carbonic acid in situ. This provides the necessary acidity to catalyze the cyclization of citronellal without the need for any mineral or organic acid additives. rsc.orgfao.org The reaction rate was enhanced approximately six-fold compared to using water alone. rsc.orgresearchgate.net A major benefit of this system is that the catalyst (carbonic acid) can be easily removed from the reaction mixture by simple depressurization, eliminating the need for neutralization steps and preventing the formation of salt waste. psu.edu

Furthermore, the direct use of natural essential oils , such as that from Eucalyptus citriodora, as the source of citronellal represents a green strategy by utilizing a renewable feedstock. researchgate.netresearchgate.net Conducting the synthesis in a biphasic medium of water and the essential oil simplifies product separation and reduces the need for organic extraction solvents. researchgate.net

Table of Compounds

Biosynthetic Elucidation of P Menthane 3,8 Diol

Identification of Enzymatic Pathways in Producing Organisms

The producing organism, Corymbia citriodora, possesses a complex network of enzymatic pathways for the synthesis of a wide array of terpenes. nih.govlbl.gov Terpenoids, including the PMD precursor citronellal (B1669106), are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are synthesized primarily through the plastidial methylerythritol 4-phosphate (MEP) pathway in plants. academicjournals.org

While the specific enzymes that catalyze the conversion of a precursor to p-menthane-3,8-diol (B45773) within Corymbia citriodora have not been fully characterized, the biosynthesis of its direct precursor, citronellal, has been studied. In plants like Pelargonium, citronellol (B86348) biosynthesis, a related compound, is a multi-step process starting from geraniol (B1671447), involving enzymes from the PRISE (progesterone 5β-reductase and/or iridoid synthase-like enzymes) family that convert citral (B94496) to citronellal. oup.comnih.gov It is hypothesized that similar enzymatic machinery exists in C. citriodora for the production of citronellal.

The conversion of citronellal to PMD is well-documented as a chemical reaction involving acid catalysis. rsc.orgpsu.eduresearchgate.net This reaction mimics a plausible biological cyclization. The process involves two main steps:

Isomerization of citronellal to isopulegol (B1217435).

Hydration of isopulegol to form p-menthane-3,8-diol. psu.edu

Studies have explored various catalysts for this conversion, indicating that the reaction pathway can be influenced by the acidic environment. rsc.orgresearchgate.net For instance, research has shown that the formation of PMD is favored over catalysts with weaker acid sites, while stronger acid sites tend to favor the formation of isopulegol. rsc.org A clean synthesis method has also been developed using carbon dioxide in water, which forms carbonic acid, to catalyze the cyclization of citronellal to PMD. rsc.orgfao.org

Table 1: Comparison of Catalysts in the Cyclization of Citronellal
Catalyst SystemTemperature (°C)Conversion of Citronellal (%)Selectivity to p-menthane-3,8-diols (%)Reference
Sulfuric AcidNot SpecifiedNot SpecifiedHighest researchgate.net
Acetic AcidNot SpecifiedLower than Sulfuric AcidLower than Sulfuric Acid researchgate.net
CO2-H2O (7 MPa)Not Specified7381 psu.edu
Lignin-derived Carbon Acid (pyrolyzed at 500°C)Not Specified9786 (Yield) rsc.org

Precursor Incorporation Studies and Metabolic Engineering Implications

The primary precursor for the semi-synthetic production of p-menthane-3,8-diol is citronellal. google.com Research into the bioproduction of citronellal is highly active, with significant implications for the sustainable and scalable production of PMD. Metabolic engineering efforts are largely focused on creating efficient microbial cell factories for the production of citronellal from simple carbon sources.

Key strategies in metabolic engineering include:

Heterologous expression of biosynthetic genes: Genes from the citronellal/citronellol pathway from various organisms are expressed in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. This includes genes for geranyl diphosphate synthase (GPPS), geraniol synthase (GES), geraniol dehydrogenase (GeDH), and ene-reductases (ER) or yellow enzymes (KYE). google.com

Enzyme engineering: Key enzymes in the pathway are engineered to improve their catalytic efficiency and stereoselectivity. For example, ene-reductases from the Old Yellow Enzyme (OYE) family have been engineered to enhance the production of specific enantiomers of citronellal, such as (R)-citronellal, which is a precursor to (-)-menthol. nih.govnih.govacs.org

Optimization of microbial hosts: Host strains are engineered to increase the precursor supply (e.g., geranyl pyrophosphate - GPP) and to reduce competing metabolic pathways. google.com

A notable example is the development of a bienzymatic cascade using a copper radical alcohol oxidase and an old yellow enzyme to produce (R)-citronellal from geraniol with high conversion and enantiomeric excess. acs.orgtudelft.nl Such engineered pathways provide a promising alternative to extraction from plant sources and can be tailored to produce specific isomers of citronellal, which in turn can influence the stereochemistry of the resulting p-menthane-3,8-diol.

Table 2: Engineered Systems for Citronellal Production
Engineered SystemPrecursorProductKey EnzymesHost OrganismReference
Hydrogen-borrowing cascadeGeraniol(R)-citronellalAlcohol dehydrogenase (AdhP), Ene-reductase (OYE2p)Escherichia coli nih.gov
Whole-cell biocatalyst(E/Z)-citral(R)-citronellalEngineered Ene reductase (OYE2p)Escherichia coli nih.gov
Bienzymatic cascadeGeraniol(R)-citronellalCopper radical oxidase (CgrAlcOx), Old Yellow Enzyme (OYE2)In vitro acs.orgtudelft.nl
Heterologous pathwayGlucoseCitronellal/CitronellolGPPS, GES, GeDH, KYESaccharomyces cerevisiae google.com

Genetic and Molecular Basis of Biosynthesis

The genetic foundation for the production of terpenes in Corymbia citriodora lies within its terpene synthase (TPS) gene family. nih.gov The genome of C. citriodora has been sequenced and annotated, revealing a large and diverse family of TPS genes, similar to its close relative, Eucalyptus. nih.govdoe.govnih.gov These genes are responsible for converting the primary precursors IPP and DMAPP into a vast array of monoterpenes and sesquiterpenes, which form the plant's essential oil. researchgate.netnih.gov

The study of the C. citriodora genome has shown that many TPS genes are located in physical clusters that have evolved dynamically. nih.govnih.gov This genetic architecture allows for the generation of chemical diversity. While the specific TPS gene responsible for the direct synthesis of a PMD precursor (other than the more general precursors) has not been definitively identified, the genetic toolkit for producing the foundational monoterpenes is well-established in this species. lbl.govensembl.org

The biosynthesis of monoterpenoids in plants is transcriptionally and post-transcriptionally regulated and can be influenced by developmental stages and environmental factors. academicjournals.org Understanding the regulation of the TPS gene family and the upstream MEP pathway in C. citriodora is crucial for any future attempts to increase the natural production of citronellal or other valuable terpenes through genetic modification of the plant itself. The sequencing of the C. citriodora genome provides a fundamental resource for manipulating TPS genes to potentially increase terpene production for applications such as biofuels and specialty chemicals. doe.gov

Mechanistic Investigations of Biological Activities of P Menthane 3,8 Diol

Molecular and Cellular Mechanisms of Insect Repellency in Arthropod Models

The repellent action of p-menthane-3,8-diol (B45773) (PMD) is rooted in its ability to interfere with the sensory systems insects use to locate a host. wikipedia.org Its distinct odor is unpleasant to insects, creating a deterrent barrier when applied to surfaces. wikipedia.org Beyond its scent, PMD disrupts the sensory receptors of insects, confusing their ability to detect chemical cues from humans or animals and thereby reducing the likelihood of bites. wikipedia.org

The primary mechanism of PMD's repellent activity involves its interaction with the insect's chemosensory organs. chemicalbook.com Research has shown that PMD interferes with olfactory receptor neurons (ORNs), leading to avoidance behavior. researchgate.net This interaction disrupts the insect's ability to process attractant signals, such as carbon dioxide and other kairomones released by hosts. epa.gov

Studies have identified specific molecular targets for PMD and other repellents. For instance, PMD has been shown to activate a particular odorant receptor, labeled OR136, in the southern house mosquito, Culex quinquefasciatus. researchgate.net This suggests a specific, receptor-mediated mode of action rather than a general masking of attractant odors. The repellent effect may also be linked to the interaction between PMD and insect odorant receptors more broadly. mdpi.comnih.gov

In addition to olfactory pathways, PMD also affects the gustatory (taste) system. In the malaria mosquito, Anopheles quadrimaculatus, a bitter-sensitive gustatory receptor neuron (GRN) housed within the labellar sensilla responds to PMD along with a range of other chemically diverse repellents. bohrium.com This suggests that PMD can deter feeding through direct contact by activating taste receptors that perceive the compound as bitter or otherwise unpalatable.

Laboratory-based assays have demonstrated the significant impact of PMD on critical insect behaviors, particularly those related to locating and feeding on a host. Exposure to PMD has been shown to reduce biting rates by 90–95% for up to eight hours in some studies, an efficacy comparable to the synthetic repellent DEET. nih.gov

A key behavior affected is blood-feeding. In a laboratory experiment with the dengue vector mosquito, Aedes aegypti, exposure to a 20% PMD formulation resulted in a statistically significant reduction in the number of mosquitoes that successfully took a blood meal. nih.gov While the compound deterred many mosquitoes from feeding altogether, it did not appear to affect the volume of the blood meal for those that did manage to feed. nih.gov This reduction in the propensity to feed is a critical factor in its effectiveness as a repellent.

**Table 1: Effect of PMD Exposure on Blood-Feeding Behavior in Aedes aegypti*** *Data sourced from a laboratory assay comparing mosquitoes exposed to 20% PMD with a non-exposed control group. nih.gov

Behavioral MetricPMD-Exposed GroupNon-Exposed (Control) GroupStatistical Significance
Percentage of Blood-Fed Mosquitoes 38.1%49.1%p < 0.001
Effect on Blood Meal Volume (Proxy) No statistical differenceNo statistical differenceNot applicable

Furthermore, research into the stereoisomers of PMD has revealed differences in their repellent efficacy. A study on Aedes albopictus found that the (1R)-(+)-cis-PMD isomer exhibited the highest and most efficient repellency index over a 24-hour period compared to other stereoisomers. mdpi.comnih.gov In contrast, studies on Anopheles gambiae showed that four different stereoisomers were all equally active as repellents. This suggests that the specific interaction between PMD isomers and insect receptors can be species-dependent.

In Vitro Studies of Antimicrobial Actions

Beyond its well-documented insect repellent properties, PMD has also been identified as having antimicrobial capabilities, contributing to its use in some personal care products. wikipedia.org

In vitro evidence indicates that PMD can inhibit the growth of both bacteria and fungi. wikipedia.org Formulations containing high concentrations of PMD have been observed to prevent the development of microbial colonies in laboratory settings. epa.gov This broad-spectrum activity makes it a subject of interest for applications where both insect repellency and antimicrobial action are beneficial. The compound has been noted as an antibacterial and antifungal agent in various contexts.

The precise mechanisms by which PMD exerts its antimicrobial effects are not as extensively studied as its insect repellent actions. However, like many terpenoid compounds and essential oil constituents, its lipophilic nature is believed to play a role. This property may allow it to interfere with the lipid components of microbial cell membranes, disrupting membrane integrity and leading to the inhibition of growth and cell death. The action is generally described as an inhibition of the growth of bacteria and fungi, promoting hygiene. wikipedia.org

Other Investigated Biological Modulations in Non-Human Systems (e.g., Antioxidant Effects)

Research into the broader biological effects of PMD in non-human systems is less extensive than studies on its repellent activity. However, some investigations have explored its effects on biological markers in toxicological studies.

In a comparative study using zebrafish embryos (Danio rerio), a common model for developmental toxicology, PMD was evaluated against the synthetic repellent DEET. The study monitored several endpoints, including effects on the embryos' oxidant-antioxidant status. The findings indicated that PMD was less toxic than DEET with respect to this and other developmental parameters. While this does not constitute a direct measurement of antioxidant activity, it suggests that PMD has a different and less disruptive impact on the normal oxidative balance within this biological system compared to DEET.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the p-Menthane-3,8-diol (B45773) Scaffold

The systematic modification of the p-menthane-3,8-diol (PMD) scaffold has been a key strategy in understanding the structural requirements for its biological activity. These modifications have primarily focused on the hydroxyl groups and the p-menthane (B155814) backbone itself, leading to the synthesis of various analogs, including esters and ethers.

Early investigations into the importance of the diol functionality revealed that both hydroxyl groups are crucial for the repellent activity of PMD. Studies on analogs with a single hydroxyl group, such as 1-alpha-terpineol (with a hydroxyl at C-8 and a double bond at C-2) and menthol (B31143) (with a hydroxyl at C-3), showed that these compounds were not repellent against Anopheles gambiae. researchgate.netku.ac.ke This finding underscores the necessity of the diol structure for effective repellency.

Further modifications have explored the derivatization of the hydroxyl groups. For instance, the synthesis of para-menthane-3,8-diol ester derivatives has been reported. nih.gov In one study, both hydroxyl groups of PMD were simultaneously acylated with various acid anhydrides under mild reaction conditions to form the corresponding diesters. nih.gov Another investigation led to the development of a PMD-succinate ester, which exhibited high water solubility. uni-regensburg.de

A patent has also described novel para-menthane-3,8-diol derivatives where one of the hydroxyl groups is modified to form an ether or an ester with an optionally saturated 2-6C alkyl or acyl group. nih.gov These modifications were primarily aimed at increasing water solubility. nih.gov

While these studies demonstrate the feasibility of modifying the PMD scaffold, detailed quantitative data on the repellent activity of a wide range of these derivatives is not extensively available in the public domain. However, the existing research provides a foundational understanding of the structural tolerances of the PMD molecule.

Structure-Activity Relationship of p-Menthane-3,8-diol Analogs

CompoundModification from 1α,3α,4β-p-Menthane-3,8-diolReported Biological Activity (Repellency)Reference
1-alpha-terpineolSingle hydroxyl group at C-8, unsaturation at C-2Not repellent against Anopheles gambiae researchgate.netku.ac.ke
MentholSingle hydroxyl group at C-3Not repellent against Anopheles gambiae researchgate.netku.ac.ke
p-Menthane-3,8-diol diacetateEsterification of both hydroxyl groupsSynthesized, detailed repellency data not specified nih.gov
PMD-SuccinateEsterification to form a succinate (B1194679) derivativeHigh water solubility, repellent activity studied uni-regensburg.de
p-Menthane-3,8-diol alkyl/acyl ethers/estersDerivatization of one hydroxyl groupIncreased water solubility, insect repellent effect similar to PMD nih.gov

Correlating Stereochemical Features and Structural Alterations with Mechanistic Biological Responses

The stereochemistry of p-menthane-3,8-diol is a critical factor influencing its biological activity. With three chiral centers, PMD can exist as eight possible stereoisomers. researchgate.net The spatial arrangement of the hydroxyl groups and the methyl and isopropyl groups on the cyclohexane (B81311) ring plays a significant role in the molecule's interaction with biological targets.

Studies on the repellent activities of the four naturally occurring stereoisomers of PMD against Anopheles gambiae have shown that all four isomers were equally active. ku.ac.kenih.gov Racemic blends and a diastereoisomeric mixture of all four isomers were also found to be equally repellent. ku.ac.kenih.gov This suggests that for this particular species, the specific stereochemistry might not be a primary determinant of repellency.

However, research on Aedes albopictus has revealed a clear stereochemical preference. acs.orge3s-conferences.org In these studies, (1R)-(+)-cis-PMD demonstrated the highest repellency index, while (1S)-(-)-cis-PMD showed slightly lower activity. The trans isomers, (1S)-(+)-trans-PMD and (1R)-(-)-trans-PMD, exhibited only a slight effect. acs.org This difference in activity between stereoisomers highlights the importance of the spatial orientation of the functional groups for interaction with the olfactory receptors of Aedes albopictus. The higher efficacy of the cis-isomers in this context could be attributed to a more favorable interaction with the target receptors, possibly due to the specific distances and angles between the hydroxyl groups.

The product of the cyclization of citronellal (B1669106) can result in either the kinetically controlled cis-PMD or the thermodynamically controlled trans-PMD. acs.org X-ray diffraction analysis of the crystals has indicated differences in the hydrogen-bond patterns between the cis and trans isomers, which could also contribute to their differing biological activities. acs.org

Stereoselectivity of p-Menthane-3,8-diol Isomers and Repellent Activity

StereoisomerRelative ConfigurationRepellent Activity against Aedes albopictusReference
(1R)-(+)-cis-PMDcisHighest repellency index acs.org
(1S)-(-)-cis-PMDcisSomewhat lower repellency acs.org
(1S)-(+)-trans-PMDtransSlight effect acs.org
(1R)-(-)-trans-PMDtransSlight effect acs.org

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling have emerged as powerful tools for dissecting the structure-activity relationships of p-menthane-3,8-diol and its analogs at a molecular level. These in silico approaches provide insights into the electronic and steric properties that govern the biological response, aiding in the rational design of new and more effective compounds.

Quantum Chemical Analysis of Stereoelectronic Properties

Quantum chemical analysis has been employed to investigate the stereoelectronic properties of PMD and its derivatives to identify the key factors responsible for their repellent activity. nih.gov Such studies have indicated that lower aqueous stabilization, which translates to favorable lipophilicity, is an important characteristic for repellency. nih.gov

Furthermore, the analysis of the electrostatic potential energy has revealed that a larger separation of this energy, coupled with a large, localized negative electrostatic potential region around the oxygen atoms, plays a crucial role in the repellent activity. nih.gov These findings suggest that the electronic distribution within the molecule is a key determinant of its interaction with insect receptors. Although comprehensive quantitative structure-activity relationship (QSAR) studies for PMD analogs were noted as lacking in some literature, the existing quantum chemical analyses provide a solid foundation for future QSAR model development. nih.gov

Pharmacophore Modeling for Receptor Interaction Prediction

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For p-menthane-3,8-diol and its derivatives, pharmacophore models have been generated to predict their interaction with insect receptors and to guide the design of novel repellents. nih.gov

A generated pharmacophore model for potent PMD activity identified two key features: two aliphatic hydrophobic regions and a hydrogen-bond donor feature. nih.gov This model is consistent with the stereoelectronic properties identified through quantum chemical analysis, where lipophilicity (hydrophobic character) and the presence of hydroxyl groups (hydrogen-bond donors) were found to be important. nih.gov The validity of such pharmacophore models has been demonstrated by their ability to map well onto a variety of other known insect repellents. researchgate.net By utilizing these models, researchers can screen virtual libraries of compounds to identify new potential insect repellent candidates that fit the defined pharmacophoric features. researchgate.net

Derivatization and Chemical Modification Research

Synthesis of Ethers, Esters, and Other Derivatives of p-Menthane-3,8-diol (B45773)

The synthesis of derivatives from p-menthane-3,8-diol primarily involves the modification of its two hydroxyl groups, located at the C3 and C8 positions. These functional groups serve as reactive sites for the formation of ethers, esters, and other derivatives, allowing for significant alterations to the parent molecule's structure and properties.

A notable advancement in this area is the environmentally friendly synthesis of novel diester derivatives of p-menthane-3,8-diol. nih.gov One such method utilizes a solvent-free system with a polymer-supported scandium triflate (PS-Sc(OTf)₃) catalyst for the acylation reaction. nih.gov This process involves reacting p-menthane-3,8-diol with an appropriate acid anhydride (B1165640) at elevated temperatures. nih.gov The heterogeneous nature of the catalyst facilitates its easy separation from the product mixture by simple filtration, and it has been shown to be reusable without a significant loss of activity. nih.gov

The general procedure for this synthesis can be summarized as follows:

p-Menthane-3,8-diol and a molar equivalent of an acid anhydride are mixed and heated. nih.gov

The polymer-bound scandium triflate catalyst is introduced into the homogeneous mixture. nih.gov

The reaction proceeds for a set duration, after which the catalyst is filtered off. nih.gov

The excess acid is removed, typically by distillation, to yield the diester derivative. nih.gov

Another derivative that has been synthesized is PMD-succinate, an ester formed from p-menthane-3,8-diol. uni-regensburg.de While detailed synthetic pathways in the provided literature are limited, the creation of such esters highlights the focus on modifying PMD to enhance specific properties.

Beyond esters, acetals are another class of derivatives that can be formed. For instance, the reaction of p-menthane-3,8-diol with citronellal (B1669106) can produce p-menthane (B155814) diol citronellal acetal (B89532). researchgate.netgoogle.com The formation of this acetal is often considered a side reaction during the synthesis of PMD from citronellal, but its controlled synthesis can be of interest for specific applications. researchgate.netgoogle.com

Table 1: Synthesis of p-Menthane-3,8-diol Derivatives

Derivative TypeSynthetic MethodCatalyst/ReagentsKey Features
DiestersSolvent-free acylationPolymer-bound scandium triflate (PS-Sc(OTf)₃), Acid anhydridesEnvironmentally friendly, reusable catalyst, mild reaction conditions. nih.gov
Esters (e.g., PMD-Succinate)EsterificationSuccinic acid or its derivativeSynthesized to improve properties like water solubility. uni-regensburg.de
Acetals (e.g., PMD-citronellal acetal)Reaction with an aldehydeCitronellal, typically under acidic conditionsCan be a by-product in PMD synthesis or a target molecule. researchgate.netgoogle.com

Functionalization Strategies for Modulating Physicochemical and Biological Properties

Functionalization of the p-menthane-3,8-diol structure is a key strategy to fine-tune its physicochemical and biological properties. These modifications can impact characteristics such as water solubility, volatility, and bioactivity.

One of the primary goals of derivatization is to alter the solubility of p-menthane-3,8-diol. For instance, the synthesis of PMD-succinate was explored to create a derivative with high water solubility, a significant advantage over the parent compound which is insoluble in water. uni-regensburg.de This increased water solubility can be beneficial for formulating aqueous-based products. Another approach to modify the physical state of PMD involves controlling the formation of by-products during its synthesis. By managing reaction conditions to include a higher amount of the liquid PMD-citronellal acetal, the final product can be maintained in a liquid form, avoiding the crystallization of p-menthane-3,8-diol at high concentrations. google.comgoogle.com

The volatility of p-menthane-3,8-diol and its derivatives is another critical property, especially for applications such as insect repellents. The development of a PMD-vanillin composite has been shown to exhibit a longer complete protection time against mosquitoes compared to PMD alone. nih.gov This suggests that the composite has altered volatility and release characteristics, leading to a more sustained effect. The half-life of the PMD-vanillin formulation was found to be longer (3.8 hours) compared to a standard 30% PMD solution (2.23 hours). nih.gov

Furthermore, chemical modifications of the p-menthane skeleton have been shown to modulate biological activities. A study on various p-menthane esters revealed that their spasmolytic activity is highly influenced by stereochemistry and electronic density. researchgate.net This indicates that targeted modifications to the p-menthane structure can enhance its potency and could lead to the development of new therapeutic agents. researchgate.net

Table 2: Modulation of Properties through Functionalization

Property ModulatedFunctionalization StrategyExample Derivative/ModificationObserved Effect
Water SolubilityEsterificationPMD-SuccinateAchieved high water solubility in contrast to the insoluble parent PMD. uni-regensburg.de
Physical StateControlled by-product formationIncreased PMD-citronellal acetal contentMaintains the final product in a liquid state at high concentrations. google.comgoogle.com
Volatility/LongevityComposite formulationPMD-vanillin compositeIncreased complete protection time and a longer half-life as an insect repellent. nih.gov
Biological Activity (Spasmolytic)Esterification and structural modificationVarious p-menthane estersActivity influenced by stereochemistry and electronic density. researchgate.net

Exploration of Novel Scaffolds Based on the p-Menthane Backbone for Academic Inquiry

The p-menthane backbone serves as a versatile and valuable scaffold for academic research aimed at discovering new molecules with unique properties. Its rigid, chiral structure makes it an attractive starting point for the synthesis of novel compounds for a variety of scientific investigations.

In the field of medicinal chemistry, the p-menthane framework is being explored for the development of new therapeutic agents. For example, a screening of 21 different monoterpenes with the p-menthane skeleton was conducted to evaluate their anti-inflammatory properties by measuring their ability to inhibit nitric oxide production. uc.pt Such studies help in establishing structure-activity relationships and identifying lead compounds for further development. Similarly, research into the spasmolytic activity of p-menthane esters suggests that appropriate modifications to this monoterpene structure could lead to the creation of new antispasmodic drugs. researchgate.net

The p-menthane structure is also being investigated for its potential in creating compounds with specific sensory effects. Research has shown that structural modifications to the p-menthane framework can significantly affect the chemesthetic properties of the resulting molecules, leading to the identification of chemical frameworks that produce warming or tingling sensations. researchgate.net This line of inquiry has potential applications in the design of new food additives.

The academic exploration of the p-menthane backbone extends to its use in asymmetric synthesis and the creation of novel ligands for catalysis. While not directly focused on p-menthane-3,8-diol, the broader investigation into p-menthane structures as chiral auxiliaries or as backbones for new ligands is an active area of chemical research. The inherent chirality and conformational rigidity of the p-menthane ring system are advantageous in these applications.

Advanced Analytical Methodologies for Research Characterization of 1alpha,3alpha,4beta P Menthane 3,8 Diol

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of the elemental composition of 1alpha,3alpha,4beta-p-Menthane-3,8-diol. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula from the measured exact mass. For p-Menthane-3,8-diol (B45773), the expected monoisotopic mass is 172.146329884 Da for the molecular formula C₁₀H₂₀O₂. hmdb.cafoodb.ca An HRMS measurement confirming this exact mass provides strong evidence for the presence of the compound and rules out other potential structures with the same nominal mass.

Beyond confirming the molecular formula, mass spectrometry, often using techniques like Electron Ionization (EI), provides structural information through characteristic fragmentation patterns. The analysis of these fragments helps in piecing together the molecular structure. For p-Menthane-3,8-diol isomers, common fragmentation patterns observed in Electron Ionization Mass Spectrometry (EIMS) include the loss of a methyl group ([M-Me]⁺), the loss of a water molecule ([M-H₂O]⁺), and the sequential loss of water and a methyl group ([M-H₂O-Me]⁺). bioone.org The relative intensities of these fragment ions can sometimes offer clues to differentiate between stereoisomers, although this is not always definitive.

HRMS is also a powerful technique for purity assessment. By detecting and identifying the exact masses of trace-level impurities, it can quantify the purity of a sample with high sensitivity. This is crucial in synthetic chemistry to ensure that the target compound has been isolated from starting materials, by-products, or other isomers.

Table 1: Key Mass Spectrometry Data for p-Menthane-3,8-diol Isomers

Ion Formula Description Reported m/z (Relative Intensity %) bioone.org
[M]⁺ C₁₀H₂₀O₂⁺ Molecular Ion 172 (Not always observed)
[M-Me]⁺ C₉H₁₇O₂⁺ Loss of a methyl group (CH₃) 157 (1-5%)
[M-H₂O]⁺ C₁₀H₁₈O⁺ Loss of a water molecule (H₂O) 154 (2-5%)
[M-H₂O-Me]⁺ C₉H₁₅O⁺ Loss of water and a methyl group 139 (10-15%)
C₇H₁₁O⁺ 111 (10-16%)
C₆H₈O⁺ 96 (30-50%)
C₆H₉⁺ 81 (50-100%)
C₄H₇O⁺ 71 (Varies)

Note: Relative intensities can vary between cis and trans isomers and are dependent on the specific analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and stereochemistry of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For p-Menthane-3,8-diol, the key to assigning the specific stereochemistry lies in analyzing the chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the protons on the cyclohexane (B81311) ring. The spatial relationship between the hydroxyl group at C3, the methyl group at C4, and the hydroxypropyl group at C1 dictates the axial or equatorial positions of the ring protons, leading to distinct NMR signatures for each isomer.

In the ¹H NMR spectrum, the proton at C3 (H-3) is particularly diagnostic. Its chemical shift and coupling constants to adjacent protons (H-2 and H-4) differ significantly between the cis and trans isomers due to different dihedral angles, as described by the Karplus equation. For example, a larger coupling constant is typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms, especially C1, C3, C4, and the methyl carbon (C7), are sensitive to the stereochemical arrangement. bioone.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in the complete assignment of the carbon skeleton. bioone.org

Quantitative NMR (qNMR) can also be used to determine the purity of a sample or the ratio of different isomers in a mixture with high precision, by integrating the signals of interest against a certified internal standard.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for cis- and trans-p-Menthane-3,8-diol Isomers in CDCl₃

Atom Position cis-Isomer ¹H NMR bioone.org cis-Isomer ¹³C NMR bioone.org trans-Isomer ¹H NMR bioone.org trans-Isomer ¹³C NMR bioone.org
1 - 25.4 (d) - 31.2 (d)
2 - 42.3 (t) - 44.4 (t)
3 3.87 (q, J=2.4 Hz) 67.7 (d) 3.70 (dt, J=10.2, 4.4 Hz) 72.7 (d)
4 - 47.9 (d) - 53.1 (d)
5 - 20.1 (t) - 26.9 (t)
6 - 34.7 (t) - 34.4 (t)
7 (Methyl on ring) 0.78 (d, J=5.8 Hz) 22.1 (q) 0.84 (d, J=5.8 Hz) 29.8 (q)
8 - 73.1 (s) - 75.0 (s)
9 (Methyl on side chain) 1.12 (s) 28.4 (q) 1.15 (s) 21.9 (q)
10 (Methyl on side chain) 1.25 (s) 28.8 (q) 1.15 (s) 23.5 (q)

Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dt=doublet of triplets.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for identifying the functional groups present in a compound. For this compound, the most prominent feature in the IR spectrum is the presence of the hydroxyl (-OH) groups.

IR spectroscopy is based on the absorption of infrared light at frequencies that match the vibrational frequencies of specific bonds within the molecule. youtube.com A key requirement for a vibration to be IR active is that it must cause a change in the molecule's dipole moment. ksu.edu.sa In p-Menthane-3,8-diol, the O-H stretching vibration appears as a strong, broad absorption band in the region of 3200-3400 cm⁻¹. bioone.orge3s-conferences.org The broadness of this peak is due to intermolecular hydrogen bonding between the diol molecules. Other characteristic absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1000-1250 cm⁻¹ region. bioone.org

Raman spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa While IR spectroscopy is particularly sensitive to polar bonds like O-H, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For p-Menthane-3,8-diol, the C-C backbone of the cyclohexane ring would produce characteristic signals in the Raman spectrum. The combination of IR and Raman spectra provides a more complete vibrational fingerprint of the molecule.

Table 3: Characteristic Infrared (IR) Absorption Bands for p-Menthane-3,8-diol

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3240 - 3270 O-H Stretching Hydroxyl (intermolecular H-bonded) bioone.orge3s-conferences.org
~2900 - 2960 C-H Stretching Alkane (CH, CH₂, CH₃) bioone.org
~1450 C-H Bending Alkane (CH₂, CH₃) bioone.org

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR provides the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires the formation of a high-quality single crystal of the compound of interest.

The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted spots provides information about the arrangement of atoms within the crystal lattice. From this data, a detailed electron density map of the molecule can be generated, revealing the exact coordinates of each atom in space, as well as bond lengths and angles.

For chiral molecules like this compound, anomalous dispersion techniques can be used to determine the absolute configuration at each stereocenter (C1, C3, and C4), providing an unambiguous structural proof. Research has utilized X-ray diffraction to analyze crystals of p-Menthane-3,8-diol isomers, confirming their stereochemical assignments. researchgate.netacs.org These studies have also revealed subtle differences in the intermolecular hydrogen-bonding patterns between cis and trans isomers, which may influence their physical properties and biological interactions. acs.org The ability to visualize the molecule in its solid-state conformation provides an unparalleled level of structural detail that is crucial for advanced research.

Future Research Trajectories and Academic Significance

Unexplored Biological Activity Mechanisms and Molecular Targets in Basic Research

The primary biological activity of p-Menthane-3,8-diol (B45773) is its function as an insect repellent, which is understood to occur through interference with the sensory receptors of insects, thereby disrupting their ability to locate a host. chemicalbook.com The compound's distinct odor is unpleasant to insects, creating a deterrent barrier. chemicalbook.com However, the precise molecular targets and signaling pathways underlying this repellency remain largely unexplored. Future research is needed to deconstruct the specific interactions between PMD isomers and insect olfactory receptors (ORs). The basis for developing advanced repellents involves targeting the Orco (odorant receptor co-receptor) ion channel, which is activated when an odorant binds to a specific odorant receptor (ORx). e3s-conferences.org Identifying which specific ORx proteins PMD isomers bind to and elucidating the mechanism of channel modulation are key areas for investigation.

Furthermore, studies have indicated that the presence of both hydroxyl groups at the C-3 and C-8 positions on the p-menthane (B155814) skeleton is crucial for its repellent activity, as analogues with only a single hydroxyl group, such as menthol (B31143) or 1-alpha-terpineol, are not repellent. nih.govku.ac.ke The stereochemical arrangement of these hydroxyl groups likely plays a critical role in the molecule's ability to bind to its target receptors. While its role in repellency is the main focus, other biological activities are emerging. One study noted that 1α,3α,4β-p-menthane-3,8-diol had a positive effect on regulating adaptive behavior development in a mammalian model, although its specific biological function in mammalian neurodevelopment has not been independently studied. researchgate.net This finding opens a new, unexplored avenue for basic research into the broader pharmacological potential of specific PMD stereoisomers. Additionally, mutagenicity studies have found no evidence of genotoxicity at tested doses, with or without metabolic activation. epa.gov

Innovations in Sustainable Production and Biocatalysis for p-Menthane-3,8-diol

The conventional synthesis of p-Menthane-3,8-diol involves the acid-catalyzed cyclization of citronellal (B1669106). researchgate.netresearchgate.net While effective, traditional methods often rely on strong mineral acids like sulfuric acid, prompting a shift towards more sustainable and greener production processes. researchgate.netacs.org Recent innovations have focused on developing novel catalytic systems that are more environmentally benign, efficient, and reusable.

Promising advancements include the use of biosourced ammonium (B1175870) salts as catalysts, which have demonstrated excellent conversion rates and high selectivity for PMD. acs.org These catalytic solutions can be reused multiple times without a significant loss of activity, showcasing superior green metrics such as a low E-factor (0.68). acs.org Another sustainable approach involves using carbon acid catalysts derived from alkaline lignin (B12514952), a waste product from the pulp and paper industry. rsc.orgresearchgate.net This method achieves high conversion of citronellal (97%) and a high yield of PMD (86%) in water, an environmentally friendly solvent. rsc.org Research has shown that the formation of PMD is favored over catalysts with weaker acid sites, while stronger acid sites tend to produce isopulegol (B1217435). rsc.org Other green chemistry approaches include using a CO2–H2O medium, which can replace sulfuric acid at higher temperatures. researchgate.net

Biocatalysis represents a frontier in PMD production. nih.govmdpi.comnih.gov Although direct enzymatic synthesis of PMD is an emerging area, advances in the biocatalytic production of related terpenoids and chiral alcohols highlight its potential. mdpi.comnih.gov For example, the biotransformation of compounds like (-)-α-pinene and geraniol (B1671447) to α-terpineol and PMD by white-rot fungus has been demonstrated. Future research will likely focus on discovering or engineering enzymes, such as hydrolases or oxidoreductases, that can perform the stereoselective cyclization of citronellal to yield specific PMD isomers. mdpi.comnih.gov

Table 1: Comparison of Selected Catalytic Systems for p-Menthane-3,8-diol (PMD) Synthesis
Catalyst SystemSubstrateKey Reaction ConditionsCitronellal Conversion (%)PMD Yield (%)Reference
Lignin-derived Carbon Acid (pyrolyzed at 500 °C)(±)-CitronellalAqueous medium9786 rsc.org
Biosourced Ammonium SaltsCitronellalLow catalytic loading, reusable catalystNot specifiedNot specified (High selectivity reported) acs.org
Sulfuric Acid (0.75% w/w)(±)-Citronellal (~96%)60°C, 6 h, biphasic medium98.595.6 researchgate.net
Sulfuric Acid (0.25%)Citronellal50°C, 11 h97.9Not specified (92.3% selectivity) researchgate.net

Integration with Advanced Delivery Systems for Controlled Release in Experimental Models

A significant limitation of many topical repellents, including those based on natural compounds, is their relatively high volatility, which can shorten their duration of action. nih.gov Future research is increasingly focused on integrating p-Menthane-3,8-diol into advanced delivery systems to achieve controlled release, thereby prolonging its protective efficacy. uni-regensburg.de

One area of innovation is the development of novel formulations that modify the release profile of the active ingredient. For instance, a study characterized a long-acting formulation containing a PMD-vanillin composite. nih.gov This formulation exhibited a sigmoidal release relationship, resulting in a 1.5-fold higher complete protection time compared to a standard DEET formulation at a specific applied dose. nih.gov Another approach involves chemically modifying the PMD molecule itself to enhance its properties. The synthesis of PMD derivatives to increase water solubility has been explored, which could reduce the reliance on organic solvents and surfactants in repellent formulations. google.com

Furthermore, encapsulation technologies offer a promising platform for the controlled release of PMD. Microencapsulation and nanoencapsulation can protect the volatile compound from premature evaporation and degradation, releasing it slowly over an extended period. A laboratory study of a formulation with 40% Citriodiol® (containing a minimum of 64% PMD) using a "Prolonged Action Release Technology" (NEO-PART®) demonstrated a mean complete protection time significantly longer than several leading commercial repellents. researchgate.netresearchgate.net Investigating various polymer matrices and encapsulation techniques to optimize the release kinetics and stability of PMD in response to environmental triggers like temperature and moisture is a key trajectory for future experimental models.

Theoretical Contributions to Terpenoid Chemistry and Chemical Biology Paradigms

The p-Menthane-3,8-diol molecule, with its three stereocenters, is a valuable model for fundamental studies in terpenoid chemistry and chemical biology. wikipedia.org A total of eight stereoisomers are possible, and the investigation into their synthesis and differential biological activities contributes significantly to structure-activity relationship (SAR) paradigms. wikipedia.orgresearchgate.net

A key area of theoretical and practical interest is the stereoselectivity of the repellent action. Research has been conducted to determine if certain isomers are more potent than others. One study demonstrated that when synthesized from enantiopure citronellal, the (1R)-(+)-cis-PMD isomer exhibited the highest repellency index against Aedes albopictus. nih.govacs.org In contrast, another study synthesizing four stereoisomers found them to be equally active against Anopheles gambiae. nih.govku.ac.ke This discrepancy highlights a critical area for future research to resolve, potentially pointing to species-specific receptor interactions or differences in experimental design.

From a chemical synthesis perspective, PMD is a classic example of the Prins-type cyclization of citronellal. Studies have shown that the ratio of cis to trans isomers can be controlled by reaction conditions. The cis-PMD isomer is the kinetically controlled product, while the trans-PMD isomer is the thermodynamically controlled product. nih.govacs.org Further theoretical contributions come from physical chemistry. X-ray diffraction analysis of PMD crystals has revealed differences in the hydrogen-bonding patterns between cis and trans isomers. nih.govacs.org These structural differences could influence physical properties such as evaporation rate and volatility, which in turn may be linked to the observed differences in repellent efficacy and duration. nih.govacs.org

Table 2: Selected Research on the Repellent Activity of p-Menthane-3,8-diol (PMD) Stereoisomers
Isomer(s) StudiedTarget InsectKey FindingReference
(1R)-(+)-cis-PMD, (1S)-(-)-cis-PMD, (1S)-(+)-trans-PMD, (1R)-(-)-trans-PMDAedes albopictus(1R)-(+)-cis-PMD showed the highest repellency index. The cis isomer is the kinetic product of cyclization. nih.govacs.org
Four stereoisomers (enantiomers of cis and trans)Anopheles gambiaeAll four tested isomers were found to be equally active as repellents. Racemic blends were also equally repellent. nih.govku.ac.ke

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1α,3α,4β-p-Menthane-3,8-diol (PMD), and how do reaction conditions influence isomer purity?

  • Methodological Answer : PMD can be synthesized via acid-catalyzed hydration of citronellal. A solvent-free method using polymer-supported scandium triflate as a catalyst achieves high yields (96%) under mild conditions (100°C, 4 hours) with minimal environmental impact. Neutralization with NaHCO₃ and recrystallization in n-hexane at −18°C ensures product purity . Isomeric composition (cis/trans) depends on reaction pH, temperature, and catalyst selectivity, requiring GC-MS or chiral HPLC for characterization .

Q. How is PMD structurally characterized, and what analytical techniques validate its stereochemistry?

  • Methodological Answer : PMD’s structure (C₁₀H₂₀O₂, MW 172.26) is confirmed via ¹H/¹³C NMR, FT-IR, and X-ray crystallography. The IUPAC name (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexanol reflects its stereochemistry. Chiral columns (e.g., Chiralcel OD-H) paired with polarimetric detection resolve cis/trans isomers, critical for bioactivity studies .

Q. What in vitro assays are used to assess PMD’s insect-repellent efficacy and mammalian cytotoxicity?

  • Methodological Answer : Repellency is tested via arm-in-cage assays (e.g., against Aedes aegypti), measuring protection time (hours) at varying concentrations (10–30% w/w). Cytotoxicity is evaluated using mammalian cell lines (e.g., HaCaT keratinocytes) via MTT assays, with EC₅₀ values typically >1,000 mg/kg, indicating low toxicity .

Advanced Research Questions

Q. How do PMD’s stereoisomers differ in bioactivity, and what computational models predict their receptor interactions?

  • Methodological Answer : The cis-1,3,trans-1,4 isomer shows higher repellency due to enhanced binding to insect olfactory receptors (e.g., Orco). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with Drosophila melanogaster odorant-binding proteins. Experimental validation via SPR or ITC quantifies binding affinities .

Q. What contradictory data exist regarding PMD’s toxicity profile, and how are uncertainty factors applied in risk assessment?

  • Methodological Answer : While acute toxicity studies (OECD 423) show low oral/dermal toxicity (LD₅₀ >2,000 mg/kg), eye irritation in rodents and incomplete reproductive toxicology data necessitate a 10× FQPA safety factor. Genotoxicity assays (Ames test, micronucleus) are negative, but chronic exposure risks require further study .

Q. How does PMD degrade in environmental matrices, and what metabolites are ecotoxicologically relevant?

  • Methodological Answer : PMD undergoes photolysis (t₁/₂ = 48 hours in sunlight) and microbial degradation (Pseudomonas spp.) to p-menthane derivatives. LC-QTOF-MS identifies hydroxylated metabolites, which are tested for aquatic toxicity (Daphnia magna EC₅₀) and bioaccumulation potential (log Kow = 2.1) .

Q. What strategies improve PMD’s stability in topical formulations without compromising bioavailability?

  • Methodological Answer : Encapsulation in cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles (SLNs) enhances thermal stability (TGA/DSC) and prolongs release (Franz diffusion cells). Franz cell studies using synthetic membranes (Strat-M®) correlate in vitro permeation with in vivo efficacy .

Data Contradiction Analysis

Q. Why do some studies report PMD as environmentally benign, while others highlight persistence in aquatic systems?

  • Resolution : Discrepancies arise from test conditions: PMD degrades rapidly in aerobic soils (OECD 307; t₁/₂ = 7 days) but persists in anaerobic water-sediment systems (t₁/₂ = 90 days). Standardized OECD 308/309 studies under varied redox conditions clarify context-dependent risks .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral SFC (supercritical fluid chromatography) for high-throughput isomer separation .
  • Ecotoxicology : Apply QSAR models (ECOSAR v2.2) to predict metabolite toxicity, followed by tiered testing (OECD 201–203) .
  • Formulation Stability : Conduct accelerated stability testing (ICH Q1A) at 40°C/75% RH for 6 months to assess degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.